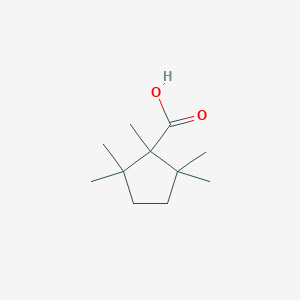
4-Chloro-7-fluoro-1,2-benzoxazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-fluoro-1,2-benzoxazol-3-ol is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of chloro and fluoro substituents on the benzoxazole ring enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-1,2-benzoxazol-3-ol typically involves the cyclization of 2-aminophenol derivatives with appropriate halogenated reagents. One common method includes the reaction of 2-amino-4-chloro-5-fluorophenol with phosgene or its derivatives under controlled conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the reaction efficiency and selectivity . The use of green chemistry principles, including solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-fluoro-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoxazoles.
Oxidation: Formation of benzoxazole oxides or hydroxylated benzoxazoles.
Reduction: Formation of benzoxazole amines.
Aplicaciones Científicas De Investigación
4-Chloro-7-fluoro-1,2-benzoxazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-fluoro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Known for its fluorescence properties and used in biochemical assays.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Exhibits antibacterial activity and is used in medicinal chemistry.
Uniqueness
4-Chloro-7-fluoro-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The combination of chloro and fluoro substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Propiedades
IUPAC Name |
4-chloro-7-fluoro-1,2-benzoxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2/c8-3-1-2-4(9)6-5(3)7(11)10-12-6/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIKXAPUNCHUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)ONC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13219636.png)

![Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13219652.png)
![1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13219653.png)


![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13219679.png)
![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13219686.png)


![2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13219708.png)
